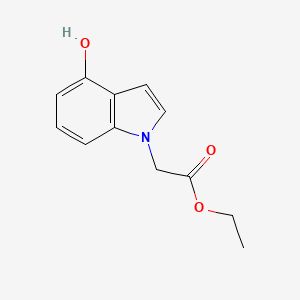

ethyl (4-hydroxy-1H-indol-1-yl)acetate

Description

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

ethyl 2-(4-hydroxyindol-1-yl)acetate |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(15)8-13-7-6-9-10(13)4-3-5-11(9)14/h3-7,14H,2,8H2,1H3 |

InChI Key |

NNQLUCXCBCSGHP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=CC2=C1C=CC=C2O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(1H-Indol-1-yl)acetate (CAS 778-82-5)

- Structure : Lacks the 4-hydroxy group but shares the ethyl ester moiety at the 1-position.

- Synthesis : Prepared via alkylation of indole with ethyl bromoacetate in refluxing acetone with potassium carbonate .

- Properties : Lower polarity compared to the 4-hydroxy analog, leading to differences in solubility (e.g., higher lipophilicity).

Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate

- Structure : Features a 3-acetate group and a 4-nitrobenzoyl substituent.

- Synthesis : Achieved via aza-alkylation/intramolecular Michael cascade reaction followed by DBU-mediated dehydrogenation .

- Properties : Melting point 163–165°C; nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating hydroxy group in the target compound .

- Bioactivity : Structural analogs (e.g., 2-aroylindole-3-acetic acids) are investigated as anticancer prodrugs .

2-(4-Ethoxy-1H-indol-3-yl)acetic Acid (CAS 191675-69-1)

- Structure : Ethoxy group at the 4-position and acetic acid moiety at the 3-position.

- Properties : Molecular weight 219.24; ethoxy group increases hydrophobicity compared to the 4-hydroxy analog.

- Applications : Used in synthetic intermediates for drug discovery .

Methyl 2-(1H-Indol-3-yl)acetate (CAS 1912-33-0)

- Structure : Methyl ester at the 3-position; lacks substituents at the 1- and 4-positions.

- Synthesis: Derived from 2-(1H-indol-3-yl)acetic acid via esterification with methanol and sulfuric acid .

- Properties : Lower molecular weight (189.21) and simpler structure; serves as a precursor for more complex derivatives .

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity

- Ester Position : 1-substituted esters (e.g., target compound) may exhibit different metabolic stability compared to 3-substituted isomers (e.g., ethyl 2-(1H-indol-3-yl)acetate) due to steric and electronic factors .

Data Table: Comparative Overview

*Calculated molecular weight based on formula C₁₁H₁₁NO₃.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for ethyl (4-hydroxy-1H-indol-1-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves a multi-step process starting with indole hydroxylation, followed by acetylation and esterification. Critical steps include protecting the hydroxyl group during acetylation to prevent side reactions. Reaction conditions (e.g., anhydrous solvents like DMF, temperatures of 60–80°C, and catalysts like DCC) significantly impact yield. For example, excess acetic anhydride may improve esterification efficiency but could lead to byproducts requiring purification via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm indole ring substitution patterns and ester group integration (e.g., ¹H NMR: δ 1.2–1.4 ppm for ethyl CH₃, δ 4.2–4.4 ppm for OCH₂) .

- Mass Spectrometry (MS) : For molecular ion verification (e.g., [M+H]⁺ peak at m/z 245.2) and fragmentation pattern analysis .

- HPLC-PDA : To assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Strategies include:

- X-ray Crystallography : To unambiguously confirm the crystal structure, as seen in related indole derivatives .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

- Variable Temperature NMR : To identify dynamic processes affecting spectral resolution .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

- Methodological Answer : Poor aqueous solubility can be addressed via:

- Ester Hydrolysis : Synthesize the carboxylic acid derivative (e.g., replacing ethyl with methyl groups) to enhance polarity .

- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for controlled release .

Q. What molecular interactions drive its biological activity, and how are they validated?

- Methodological Answer : The indole core and ester group may target enzymes like cyclooxygenase-2 (COX-2) or serotonin receptors. Validation methods include:

- Molecular Docking : Simulate binding affinities using AutoDock Vina with PDB structures (e.g., COX-2: 5KIR) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values) for receptor-ligand interactions .

Q. How should researchers interpret conflicting bioactivity results across different cell lines?

- Methodological Answer : Variability may stem from metabolic differences (e.g., esterase activity). Mitigation strategies:

- Metabolic Profiling : Use LC-MS to identify cell-specific degradation products .

- Positive Controls : Compare with known indole derivatives (e.g., 4-chloroindole-3-acetic acid) to contextualize activity .

- Statistical Analysis : Apply ANOVA to assess significance across replicates and cell lines .

Q. How to design a scalable synthesis route while minimizing hazardous reagents?

- Methodological Answer : Replace toxic solvents (e.g., dichloromethane) with ethanol/water biphasic systems. Use catalytic methods (e.g., lipase-catalyzed esterification) to reduce waste. Process optimization via DoE (Design of Experiments) can identify critical parameters (e.g., pH, stoichiometry) for pilot-scale production .

Q. What factors influence the compound’s stability, and how are degradation pathways characterized?

- Methodological Answer : Stability is affected by light, humidity, and pH. Characterization methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.